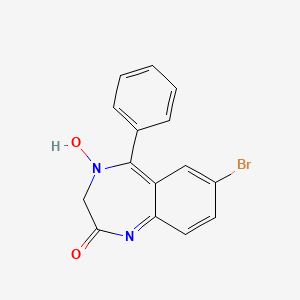![molecular formula C15H17N3O6 B5304765 ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate](/img/structure/B5304765.png)
ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate, also known as ANG-1, is a chemical compound that has been widely studied for its potential applications in scientific research. ANG-1 is a glycine derivative that has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. In
科学的研究の応用
Ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
In addition to its anti-tumor properties, ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer cell growth and inflammation. ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has been shown to inhibit the NF-κB and STAT3 pathways, which are both involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory properties, ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
実験室実験の利点と制限
One of the advantages of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is its relative ease of synthesis and high purity. It is also relatively stable and can be stored for extended periods of time. However, ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate can be expensive to produce, which may limit its use in some research settings. Additionally, the mechanism of action of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate. One area of research is in the development of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate as a potential cancer therapy. Further studies are needed to determine the optimal dose and administration route for ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate, as well as its potential side effects. Another area of research is in the development of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate as a potential treatment for inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate and to identify potential molecular targets for future drug development.
In conclusion, ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is a promising chemical compound that has been shown to have a range of biochemical and physiological effects. Its potential applications in cancer treatment and inflammatory diseases make it a promising area of research. However, further studies are needed to fully understand its mechanism of action and to identify potential molecular targets for drug development.
合成法
The synthesis of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate involves the reaction of ethyl glycinate hydrochloride with 2-amino-3-(4-nitrophenyl)acrylic acid and acetic anhydride. The resulting product is then purified using column chromatography. The yield of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is typically around 60-70%, and the purity is greater than 95%. The synthesis of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is relatively straightforward and can be carried out in a standard laboratory setting.
特性
IUPAC Name |
ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-3-24-14(20)9-16-15(21)13(17-10(2)19)8-11-4-6-12(7-5-11)18(22)23/h4-8H,3,9H2,1-2H3,(H,16,21)(H,17,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCKLMFMNJADQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)




![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304749.png)
![N-(4-fluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5304755.png)
![N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5304758.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5304772.png)
![5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5304779.png)
![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304785.png)
![{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5304800.png)